molecular formula C30H32O4 B3160080 (R)-2-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-1-(trityloxy)but-3-en-2-ol CAS No. 865838-12-6

(R)-2-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-1-(trityloxy)but-3-en-2-ol

Cat. No. B3160080
CAS RN: 865838-12-6
M. Wt: 456.6 g/mol
InChI Key: WMTZPCWRLXZVGY-HPUNYJORSA-N
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Description

(R)-2-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-1-(trityloxy)but-3-en-2-ol is a useful research compound. Its molecular formula is C30H32O4 and its molecular weight is 456.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-2-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-1-(trityloxy)but-3-en-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-1-(trityloxy)but-3-en-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Complex Molecules Research has demonstrated the utility of structurally similar compounds in the synthesis of complex molecules such as D-ribo-phytosphingosine, indicating the potential of this compound in synthesizing biologically relevant molecules (Lombardo et al., 2006). This synthesis employs microwave-enhanced cross metathesis as a key step, suggesting the compound's role in facilitating efficient chemical transformations.

Stereochemical Assignments Another study focused on the stereochemical assignments of similar dioxolane derivatives, which is crucial for understanding the physical and chemical properties of these compounds and their derivatives (Lombardo, Licciulli, & Trombini, 2004). Accurate stereochemical assignment is essential for the application of these compounds in synthesis and drug design.

Photovoltaic Applications The development of monomers for the synthesis of oligophenylenevinylenes (OPVs) suggests the use of related dioxolane derivatives in creating materials for plastic solar cells (Jørgensen & Krebs, 2005). This application underlines the compound's potential in renewable energy technologies.

Organic Synthesis and Catalysis A study on the consecutive reactions of dialkyl ethynyl carbinols with acetylene underlines the compound's relevance in organic synthesis and catalysis (Schmidt et al., 2012). The transformation of similar compounds into various products highlights the versatility of these molecules in chemical synthesis.

Conformational and Configurational Studies Research into the conformational and configurational aspects of diastereoisomeric O-protected derivatives (Kwong et al., 2007) demonstrates the compound's importance in the study of molecular structure and its implications for reactivity and synthesis.

properties

IUPAC Name

(2R)-2-[(4S,5S)-5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl]-1-trityloxybut-3-en-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32O4/c1-5-26-27(34-28(3,4)33-26)29(31,6-2)22-32-30(23-16-10-7-11-17-23,24-18-12-8-13-19-24)25-20-14-9-15-21-25/h5-21,26-27,31H,1-2,22H2,3-4H3/t26-,27-,29+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTZPCWRLXZVGY-HPUNYJORSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)C(COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C=C)O)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]([C@H](O1)[C@](COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C=C)O)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-1-(trityloxy)but-3-en-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-1-(trityloxy)but-3-en-2-ol
Reactant of Route 2
Reactant of Route 2
(R)-2-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-1-(trityloxy)but-3-en-2-ol
Reactant of Route 3
Reactant of Route 3
(R)-2-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-1-(trityloxy)but-3-en-2-ol
Reactant of Route 4
(R)-2-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-1-(trityloxy)but-3-en-2-ol
Reactant of Route 5
(R)-2-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-1-(trityloxy)but-3-en-2-ol
Reactant of Route 6
Reactant of Route 6
(R)-2-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-1-(trityloxy)but-3-en-2-ol

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